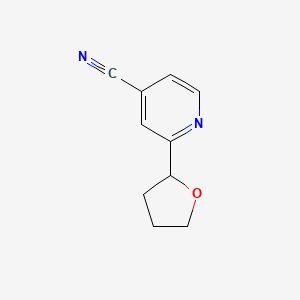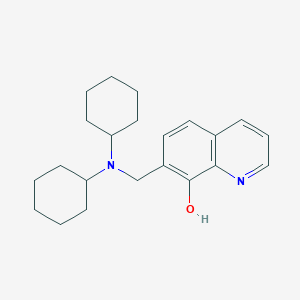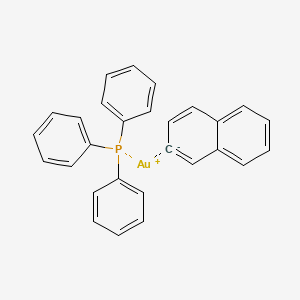![molecular formula C6H7NO2S B12888498 Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α-haloketone, followed by cyclization under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, with bases like sodium hydroxide or potassium carbonate facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, typically targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学的研究の応用
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolothiazoles: Compounds with similar fused ring systems but different substituents.
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazole ring but differ in their overall structure.
Uniqueness
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and development.
特性
分子式 |
C6H7NO2S |
|---|---|
分子量 |
157.19 g/mol |
IUPAC名 |
5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C6H7NO2S/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 |
InChIキー |
SRJFTTWELDAFJT-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)SC(=O)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)



![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)


